2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate

Description

Molecular Architecture and IUPAC Nomenclature

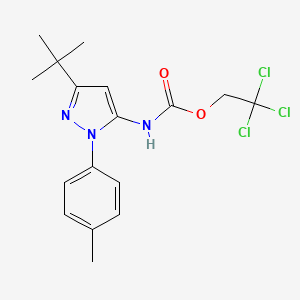

The molecular structure of 2,2,2-trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate exhibits a complex arrangement characterized by multiple functional groups and stereochemical considerations. The compound possesses the molecular formula C17H20Cl3N3O2 with a molecular weight of 404.7 grams per mole, as determined through computational analysis by PubChem. The official IUPAC nomenclature designation is 2,2,2-trichloroethyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate, which reflects the systematic naming conventions for heterocyclic carbamate compounds.

The structural composition reveals several distinct molecular components that contribute to the overall architecture. The pyrazole ring system forms the central heterocyclic core, featuring a five-membered ring containing two nitrogen atoms in adjacent positions. This pyrazole moiety is substituted at multiple positions, including a tert-butyl group at the 3-position and a p-tolyl group (4-methylphenyl) attached to the nitrogen at position 1 of the pyrazole ring. The carbamate functionality is established through the attachment of a 2,2,2-trichloroethyl group via an ester linkage to the carbamate nitrogen, which is itself connected to the 5-position of the pyrazole ring.

The SMILES notation for this compound is represented as CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OCC(Cl)(Cl)Cl, which provides a linear representation of the molecular connectivity. This notation demonstrates the sequential bonding pattern from the methyl-substituted benzene ring through the pyrazole core to the trichloroethyl carbamate terminus. The InChI identifier InChI=1S/C17H20Cl3N3O2/c1-11-5-7-12(8-6-11)23-14(9-13(22-23)16(2,3)4)21-15(24)25-10-17(18,19)20/h5-9H,10H2,1-4H3,(H,21,24) provides an alternative standardized representation that includes detailed connectivity and hydrogen count information.

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations of related pyrazole-carbamate systems provide valuable insights into the solid-state structure and conformational preferences of this compound. The molecular conformation in crystalline environments is significantly influenced by intermolecular interactions, including hydrogen bonding patterns and π-π stacking interactions between aromatic ring systems. Studies on similar pyrazole derivatives have demonstrated that the central pyrazole ring typically adopts a planar conformation with maximum deviations from planarity rarely exceeding 0.012 Angstroms.

The dihedral angles between the pyrazole ring and its various substituents play a crucial role in determining the overall molecular geometry and crystal packing arrangements. For comparable compounds, the dihedral angle between the pyrazole ring and the chlorobenzene ring has been observed at approximately 37.35 degrees, while the angle with benzene rings ranges from 34.75 to 49.98 degrees. These angular relationships suggest that the p-tolyl substituent in the target compound likely adopts a non-coplanar orientation relative to the pyrazole plane, resulting in a twisted molecular geometry that influences both crystal packing and biological activity.

Conformational isomerism in pyrazole-carbamate systems arises from rotation around several key bonds, particularly the carbamate linkage and the connections between the pyrazole ring and its substituents. The presence of the bulky tert-butyl group introduces steric constraints that limit conformational flexibility around the C3-position of the pyrazole ring. Similarly, the 2,2,2-trichloroethyl carbamate moiety contributes additional steric bulk that influences the preferred conformations of the molecule in both solution and solid states. Computational studies suggest that the most stable conformations are those that minimize steric clashes while maximizing favorable intramolecular interactions.

Comparative Analysis of Tautomeric Forms in Pyrazole-Carbamate Systems

Tautomerism represents a fundamental structural feature of pyrazole-containing compounds, including carbamate derivatives, and significantly impacts their chemical reactivity and biological properties. The phenomenon occurs through the migration of a hydrogen atom between the two nitrogen atoms of the pyrazole ring, resulting in the interconversion between N1-H and N2-H tautomeric forms. For 3(5)-substituted pyrazoles like the target compound, this tautomeric equilibrium determines which nitrogen atom bears the hydrogen and consequently affects the numbering system and structural designation.

Theoretical investigations using density functional theory calculations have revealed that substituent effects play a crucial role in determining tautomeric preferences in pyrazole systems. Electron-donating substituents such as methyl, amino, and hydroxyl groups tend to stabilize the N2-H tautomeric form, while electron-withdrawing groups like trifluoromethyl, carbonyl, and carboxyl groups favor the N1-H tautomer. In the case of this compound, the presence of the electron-donating tert-butyl group at the 3-position and the carbamate functionality at the 5-position creates a complex electronic environment that influences tautomeric stability.

Nuclear magnetic resonance spectroscopy studies of pyrazole tautomerism have demonstrated that the interconversion rates between tautomeric forms are typically rapid on the NMR timescale, resulting in averaged signals for the affected carbon and nitrogen atoms. However, the introduction of specific substituents or changes in solvent conditions can slow this exchange sufficiently to observe individual tautomeric species. For pyrazole-carbamate systems, the carbamate group introduces additional hydrogen bonding capabilities that can stabilize particular tautomeric forms through intramolecular interactions.

Solvent effects significantly influence tautomeric equilibria in pyrazole compounds, with polar protic solvents generally favoring the more polar tautomeric forms. Studies using various solvents including dimethyl sulfoxide, tetrahydrofuran, and alcohols have shown that the tautomeric ratio can shift substantially depending on the hydrogen bonding capacity and dielectric constant of the medium. For carbamate-substituted pyrazoles, the presence of multiple hydrogen bonding sites creates additional complexity in solvent-dependent tautomeric behavior, with the carbamate oxygen and nitrogen atoms participating in intermolecular hydrogen bonding networks.

Properties

IUPAC Name |

2,2,2-trichloroethyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl3N3O2/c1-11-5-7-12(8-6-11)23-14(9-13(22-23)16(2,3)4)21-15(24)25-10-17(18,19)20/h5-9H,10H2,1-4H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJIGWUIXVMATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433013 | |

| Record name | 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-87-4 | |

| Record name | 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached to the pyrazole ring through electrophilic aromatic substitution reactions using p-tolyl halides and a suitable catalyst.

Formation of the Carbamate Moiety: The carbamate moiety can be formed by reacting the substituted pyrazole with phosgene or a phosgene equivalent, followed by the addition of 2,2,2-trichloroethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the trichloroethyl group, potentially converting it to a dichloroethyl or monochloroethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dichloroethyl derivatives, monochloroethyl derivatives.

Substitution Products: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their function.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Key Observations:

Substituent Effects :

- Aryl Groups : The p-tolyl group in the target compound balances lipophilicity and steric effects compared to electron-withdrawing 4-nitrophenyl (3b, ) or meta-substituted m-tolyl (3c, ).

- Linker Moieties : Carbamates (e.g., trichloroethyl) vs. ureas (e.g., pexmetinib, ) influence solubility and target engagement. Urea derivatives often exhibit enhanced kinase affinity due to hydrogen-bonding interactions.

Biological Activity :

- p38α MAPK inhibitors (e.g., 3b, ) and dual Tie-2/p38 inhibitors (pexmetinib, ) highlight the pyrazole-carbamate/urea scaffold’s versatility.

- Trichloroethyl carbamates (e.g., 3b, 3c) may act as prodrugs, with the trichloroethyl group facilitating hydrolysis to release active metabolites.

Melting Points: Analogs with carbamate groups (e.g., 3c: 148–150°C, ) generally have higher melting points than urea derivatives (e.g., 9f: 171–173°C, ), reflecting differences in crystallinity.

Structure-Activity Relationship (SAR) Insights

Pyrazole Core : Essential for kinase binding; substitution at position 3 (tert-butyl) enhances hydrophobic interactions with kinase pockets (e.g., p38α MAPK, ).

Aryl Group at Position 1 :

- p-Tolyl (methyl para-substitution) optimizes steric fit in hydrophobic kinase domains compared to nitro (3b, ) or unsubstituted phenyl.

- Fluorinated aryl groups (e.g., pexmetinib, ) improve metabolic stability and target affinity.

Carbamate vs. Urea Linkers :

- Carbamates (e.g., trichloroethyl) may enhance stability but reduce potency compared to ureas.

- Ureas (e.g., 9e–9i, ) exhibit stronger hydrogen-bonding with kinase ATP-binding sites, increasing inhibitory activity.

Biological Activity

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate, also known by its CAS number 317806-87-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, particularly focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process. Initially, 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine is reacted with trichloroethyl chloroformate in the presence of sodium hydroxide to yield the desired carbamate. The reaction conditions typically include a biphasic solution of ethyl acetate and water at low temperatures to ensure optimal yields.

- Molecular Formula : C17H20Cl3N3O2

- Molecular Weight : 404.72 g/mol

- CAS Number : 317806-87-4

Biological Activity

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo.

- Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyrazole structure significantly enhanced antimicrobial activity.

- Anti-inflammatory Research : Research involving animal models demonstrated that administration of pyrazole derivatives resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain pyrazole derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : Some studies suggest that pyrazoles may inhibit specific enzymes involved in inflammation and tumor progression.

- Cell Cycle Arrest : Evidence indicates that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. Yield Optimization :

- Use a 10% excess of 2,2,2-trichloroethyl carbonochloridate to drive the reaction to completion.

- Maintain anhydrous conditions to prevent hydrolysis of the chloroformate reagent.

- Monitor reaction progress with TLC (Rf ~0.5 in 10:1 petroleum ether/EtOAc). Typical yields range from 75–90% depending on substituents .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

Key characterization methods include:

- ¹H NMR : Peaks at δ 9.47 (s, carbamate NH), 7.41–7.23 (aryl protons), 5.51 (pyrazole C-H), 4.85 (trichloroethyl CH₂), and 1.32 (tert-butyl CH₃) in DMSO-d₆ .

- IR Spectroscopy : Absorption bands at ~3170 cm⁻¹ (N-H stretch), 1597–1580 cm⁻¹ (C=O and aromatic C=C) .

- Mass Spectrometry : ESI-MS shows [M + Na]⁺ at m/z 426.06, confirming molecular weight .

Advanced: How do substituents on the pyrazole ring influence reactivity in derivatization reactions?

Answer:

The tert-butyl group at position 3 and p-tolyl at position 1 sterically hinder electrophilic substitution but enhance stability during nucleophilic acyl substitution.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3b) reduce carbamate stability, requiring lower temperatures for synthesis (~0°C vs. room temperature for 3a) .

- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl in 3d) lower yields (85% vs. 90% for 3c) due to hindered reagent access .

Advanced: What strategies resolve conflicting spectral data during structural elucidation?

Answer:

- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and HRMS to confirm ambiguous signals (e.g., overlapping aryl protons).

- DEPT-135/HSQC : Differentiate CH₃ (tert-butyl) from quaternary carbons.

- X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities, as demonstrated for tert-butyl carbamate derivatives in crystal structure studies .

Advanced: How can computational modeling predict biological targets for this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to screen against kinase domains (e.g., p38 MAPK or Tie2), leveraging structural homology with pexmetinib (a known Tie2/p38 inhibitor containing a similar pyrazole-carbamate scaffold) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .

Advanced: What in vitro assays evaluate bioactivity, particularly kinase inhibition?

Answer:

- Kinase Inhibition Assays :

- p38 MAPK Inhibition : Use a fluorescence polarization assay with ATP-competitive probes (IC₅₀ values compared to reference inhibitors like BIRB-796) .

- Cellular Efficacy : Test in THP-1 monocytes for TNF-α suppression (IC₅₀ < 1 μM indicates high potency) .

- Cytotoxicity Screening : MTT assays in HEK293 cells to rule off-target effects .

Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

- pH Stability Studies : Incubate in buffers (pH 1–13) at 37°C for 24h, monitoring degradation via HPLC. Carbamates are typically stable at neutral pH but hydrolyze under acidic/basic conditions.

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C, consistent with tert-butyl group thermolysis .

Advanced: What synthetic routes enable late-stage diversification of the carbamate moiety?

Answer:

- Post-Functionalization : Hydrolyze the trichloroethyl group (Zn/AcOH) to expose a free amine for subsequent acylation or urea formation .

- Click Chemistry : Introduce alkynes or azides via Sonogashira coupling for cycloaddition reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.